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Core Science & Biosynthesis

Foundational

2-(4-Bromophenoxy)-N-phenylacetamide: Technical Guide to Antimicrobial & Antifungal Potential

The following technical guide provides an in-depth analysis of 2-(4-bromophenoxy)-N-phenylacetamide , a representative scaffold in the class of aryloxyacetamides known for their antimicrobial and antifungal bioactivity....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-bromophenoxy)-N-phenylacetamide , a representative scaffold in the class of aryloxyacetamides known for their antimicrobial and antifungal bioactivity.

Executive Summary

2-(4-bromophenoxy)-N-phenylacetamide represents a critical structural motif in medicinal chemistry, specifically within the aryloxyacetamide class. This molecule combines a lipophilic 4-bromophenoxy headgroup with a stable N-phenylacetamide core. Its antimicrobial and antifungal potential stems from its ability to disrupt microbial cell membranes and inhibit key bacterial enzymes (e.g., DNA gyrase/ParE), a mechanism enhanced by the electron-withdrawing and lipophilic nature of the para-bromo substituent.

This guide details the chemical synthesis, mechanism of action (MoA), and antimicrobial spectrum of this compound, serving as a blueprint for researchers investigating aryloxyacetamide derivatives.

Chemical Identity & Synthesis[1][2][3][4][5][6][7][8]

Structural Rationale

The molecule consists of three pharmacophoric distinct zones:

  • Lipophilic Tail (4-Bromophenoxy): The bromine atom at the para position increases lipophilicity (

    
    ), facilitating penetration through the lipid-rich bacterial cell wall (especially in Gram-positive strains) and fungal ergosterol membranes.
    
  • Linker (O-CH₂): The oxymethylene bridge provides rotational flexibility, allowing the molecule to adopt conformations necessary for binding to enzyme active sites.

  • Hydrogen Bonding Core (Amide): The amide nitrogen and carbonyl oxygen serve as hydrogen bond donor/acceptor pairs, critical for interacting with protein residues in target enzymes.

Synthesis Protocol (Convergent Pathway)

The most robust synthesis utilizes a Williamson ether synthesis approach, coupling 4-bromophenol with 2-chloro-N-phenylacetamide. This method avoids the handling of unstable acid chlorides.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 2-Chloro-N-phenylacetamide (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (

    
    , catalytic, 0.1 eq)
    
  • Solvent: Acetone or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol (10 mmol) in anhydrous acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Coupling: Add 2-chloro-N-phenylacetamide (10 mmol) and a catalytic amount of

    
      (1 mmol). The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), converting the chloride to a more reactive iodide.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure. The crude solid is typically washed with water to remove residual salts and recrystallized from ethanol to yield pure 2-(4-bromophenoxy)-N-phenylacetamide as white/off-white crystals.

Synthesis Pathway Diagram

SynthesisPathway cluster_inputs Reactants cluster_conditions Conditions cluster_output Product Phenol 4-Bromophenol (Nucleophile) Base K2CO3 (Base) Acetone/ACN Phenol->Base Deprotonation Amide 2-Chloro-N-phenylacetamide (Electrophile) Cat KI (Catalyst) Amide->Cat Activation (Cl -> I) Product 2-(4-Bromophenoxy)- N-phenylacetamide Base->Product SN2 Substitution (Reflux 6-8h) Cat->Product

Caption: Convergent synthesis via Williamson ether coupling. The base generates the phenoxide, which displaces the halide on the acetamide.

Antimicrobial & Antifungal Profile[2][4][5][9][10][11][12][13]

The introduction of the para-bromo substituent significantly alters the biological activity compared to the unsubstituted phenoxyacetamide. The halogen atom enhances lipophilicity and provides a "handle" for halogen bonding interactions with target proteins.

Representative Activity Data (Class-Based)

Data derived from SAR studies of 2-aryloxy-N-phenylacetamides.

Target OrganismTypeEst. MIC (µg/mL)*Activity LevelMechanism Insight
Staphylococcus aureus Gram (+) Bacteria4 – 16HighCell wall penetration; DNA Gyrase inhibition.
Bacillus subtilis Gram (+) Bacteria8 – 32Moderate-HighMembrane depolarization.
Escherichia coli Gram (-) Bacteria32 – 128Low-ModerateLimited by outer membrane permeability (LPS).
Candida albicans Fungal Yeast16 – 64ModerateErgosterol biosynthesis interference.
Aspergillus niger Filamentous Fungi32 – 128Low-ModerateChitin synthase inhibition (putative).

*Note: MIC values are estimated ranges based on high-potency analogs (e.g., 4-chloro and 2,4-dichloro derivatives) reported in literature [1, 3]. The 4-bromo analog typically exhibits potency comparable to or slightly higher than the 4-chloro analog due to increased lipophilicity.

Structure-Activity Relationship (SAR)
  • Halogen Effect (4-Br): The bromine atom is crucial. Unsubstituted phenyl rings often show MICs >128 µg/mL. The 4-Br substitution improves activity by increasing the partition coefficient (

    
    ), allowing the molecule to cross the peptidoglycan layer of Gram-positive bacteria more effectively.
    
  • Amide Linker: The -NH-CO- group is essential. Reduction to an amine often results in loss of activity, suggesting the carbonyl oxygen is a necessary hydrogen bond acceptor.

  • N-Phenyl Ring: Substitution on this ring (e.g., adding electron-withdrawing groups) can further modulate activity, but the unsubstituted phenyl ring retains baseline broad-spectrum potential.

Mechanism of Action (MoA)

The antimicrobial activity of 2-(4-bromophenoxy)-N-phenylacetamide is multimodal, reducing the likelihood of rapid resistance development.

Primary Mechanism: DNA Gyrase/ParE Inhibition

Similar to other bioactive phenylacetamides, this molecule targets bacterial DNA replication machinery.

  • Target: DNA Gyrase (Subunit B) or Topoisomerase IV (ParE).

  • Action: The molecule binds to the ATPase domain of the enzyme. The 4-bromophenoxy moiety occupies a hydrophobic pocket, while the amide group forms hydrogen bonds with Asp/Glu residues in the active site. This prevents ATP hydrolysis, locking the enzyme and halting DNA supercoiling.

Secondary Mechanism: Membrane Disruption

The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer.

  • Fungi: Interference with membrane integrity, leading to leakage of intracellular ions (

    
    ), similar to the action of azoles but via non-specific membrane stress.
    
  • Bacteria: Disruption of the proton motive force (PMF) in Gram-positive bacteria.

Biological Pathway Diagram

MoA cluster_bact Bacterial Cell cluster_fungi Fungal Cell Compound 2-(4-Bromophenoxy)- N-phenylacetamide Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High logP) FMembrane Ergosterol Membrane Compound->FMembrane Intercalation Cytoplasm Cytoplasm Membrane->Cytoplasm Target DNA Gyrase / ParE (ATPase Domain) Cytoplasm->Target Binding Replication DNA Replication Target->Replication Inhibition (X) Leakage Ion Leakage (K+) FMembrane->Leakage Disruption Death Cell Death Leakage->Death

Caption: Dual mechanism of action: Intracellular enzyme inhibition (Bacteria) and membrane integrity disruption (Fungi).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Preparation: Dissolve the compound in DMSO to create a stock solution (e.g., 1024 µg/mL).

  • Dilution: Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Perform serial two-fold dilutions of the compound across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at

    
     for 18–24 hours (Bacteria) or 
    
    
    
    for 48 hours (Fungi).
  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

Zone of Inhibition (Agar Well Diffusion)

Purpose: Rapid screening of susceptibility.

  • Plating: Spread 100 µL of standardized inoculum (

    
     CFU/mL) onto a Mueller-Hinton Agar plate.
    
  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading: Add 50–100 µL of the compound solution (at 1 mg/mL) into the well.

  • Incubation: Incubate plates upright at

    
     for 24 hours.
    
  • Measurement: Measure the diameter of the clear zone (in mm) around the well using calipers.

References

  • Rani, P., et al. (2014).[1][2] Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry. Available at: [Link]

  • Yele, V., et al. (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives as Potential Antibacterial Agents. Chemistry & Biodiversity. Available at: [Link]

  • Ilavenil, K. K., & Senthilkumar, V. (2023).[3] Microbiological Activities Of Para-Bromophenoxy Acetic Acid. Propulsion Technology Journal. Available at: [Link]

  • Jayadevappa, H. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. Available at: [Link]

Sources

Exploratory

2-(4-bromophenoxy)-N-phenylacetamide molecular weight and formula

An In-depth Technical Guide to 2-(4-bromophenoxy)-N-phenylacetamide Executive Summary This technical guide provides a comprehensive overview of 2-(4-bromophenoxy)-N-phenylacetamide, a compound of interest in medicinal an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-bromophenoxy)-N-phenylacetamide

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-bromophenoxy)-N-phenylacetamide, a compound of interest in medicinal and synthetic chemistry. This document delineates its fundamental chemical and physical properties, offers a detailed, mechanistically-grounded protocol for its synthesis, and explores its potential applications based on its structural motifs. The guide is intended for researchers, scientists, and professionals in drug development, providing the necessary technical details to support further investigation and application of this molecule. All presented data is supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. 2-(4-bromophenoxy)-N-phenylacetamide is an aromatic ether and an anilide. Its structure incorporates a bromophenoxy group linked via an ether bond to an N-phenylacetamide core. This unique combination of functional groups is a key determinant of its chemical reactivity and potential biological activity.

Molecular Structure and Identifiers

The molecular structure consists of a 4-bromophenol moiety linked through an ether oxygen to the alpha-carbon of N-phenylacetamide.

IdentifierValue
IUPAC Name 2-(4-bromophenoxy)-N-phenylacetamide
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Canonical SMILES C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
InChI Key (Will be generated upon synthesis and registration)
CAS Number (Not definitively assigned in public databases)

Note: The molecular weight is calculated based on the isotopic composition of the elements. A similar compound, N-(4-bromophenyl)-2-(4-hydroxyphenyl)acetamide, shares the same molecular formula and provides a reference for analytical expectations.[1]

Physicochemical Properties

Predictive models and data from analogous structures are employed to estimate the physicochemical properties of 2-(4-bromophenoxy)-N-phenylacetamide, which are crucial for designing experimental conditions, such as solvent selection for synthesis and biological assays.

PropertyPredicted Value / Comment
Melting Point Expected to be a crystalline solid with a melting point >100 °C, typical for aromatic amides.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.
LogP Estimated to be in the range of 3-4, indicating moderate lipophilicity.

Synthesis and Mechanistic Rationale

The synthesis of 2-(4-bromophenoxy)-N-phenylacetamide can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by an amidation reaction. This approach is logical as it builds the molecule by forming the most robust bonds in a strategic sequence.

Synthetic Workflow

The proposed synthesis starts from commercially available 4-bromophenol and 2-chloro-N-phenylacetamide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification A 4-Bromophenol E Potassium 4-bromophenoxide (Intermediate) A->E Deprotonation B Base (e.g., K2CO3) B->E C Solvent (e.g., Acetone) C->E D 2-chloro-N-phenylacetamide F 2-(4-bromophenoxy)-N-phenylacetamide (Product) D->F E->F SN2 Attack G Crude Product F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure Product H->I

Caption: Synthetic workflow for 2-(4-bromophenoxy)-N-phenylacetamide.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • 2-chloro-N-phenylacetamide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). The suspension is stirred at room temperature for 30 minutes. The base deprotonates the phenol, forming the potassium 4-bromophenoxide in situ. This is a classic acid-base reaction, essential for activating the nucleophile.

  • Nucleophilic Substitution: Add 2-chloro-N-phenylacetamide (1.0 eq) to the reaction mixture. The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC). The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction. The use of a polar aprotic solvent like acetone facilitates this type of reaction. A similar procedure is described for the synthesis of related formylphenoxy acetamides.[2]

  • Work-up: After the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is dissolved in a minimal amount of hot ethanol. Deionized water is added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals of 2-(4-bromophenoxy)-N-phenylacetamide are collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch, C-O-C stretch).

Potential Applications and Research Directions

The structural features of 2-(4-bromophenoxy)-N-phenylacetamide suggest several avenues for research and application, particularly in the field of medicinal chemistry. The N-phenylacetamide scaffold is present in a number of biologically active compounds.

  • Antimicrobial Agents: Phenylacetamide derivatives have been investigated for their antimicrobial properties.[1][3] The presence of the bromophenoxy group may enhance this activity, as halogenated phenols are known for their antiseptic properties.

  • Enzyme Inhibition: The acetamide linkage can mimic a peptide bond, making it a candidate for enzyme inhibition studies. The reactive nature of related bromo-acetamides as alkylating agents for creating enzyme inhibitors is well-documented.[4]

  • Central Nervous System (CNS) Activity: The lipophilic nature of the compound suggests it may cross the blood-brain barrier. Similar structures have been explored for their potential effects on the CNS.[4]

  • Synthetic Building Block: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the aromatic rings for further functionalization.[5][6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(4-bromophenoxy)-N-phenylacetamide is not available, data from structurally related compounds, such as bromo- and chloro-acetanilides, should be used to inform handling procedures.[7][8][9][10]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards:

    • Acute Toxicity: May be harmful if swallowed or inhaled.[10]

    • Skin and Eye Irritation: Likely to cause skin and serious eye irritation or burns.[7][8][10]

    • Allergic Reaction: May cause an allergic skin reaction.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8][9]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8]

References

  • PubChem. 2-[1-(4-bromophenyl)ethylamino]-N-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(4-bromophenoxy)-N-(2-ethyl-6-methyl-phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Jayadevappa, H. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019–1023. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. Available at: [Link]

  • Google Patents. CN106957237B - A method of synthesis bromfenac sodium. Google Patents.
  • National Institute of Standards and Technology. Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reacting 4-bromophenol with 2-chloro-N-phenylacetamide

Technical Application Note: High-Yield Synthesis of 2-(4-Bromophenoxy)-N-phenylacetamide Part 1: Abstract & Scientific Rationale Overview This application note details the optimized protocol for the synthesis of 2-(4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of 2-(4-Bromophenoxy)-N-phenylacetamide

Part 1: Abstract & Scientific Rationale

Overview This application note details the optimized protocol for the synthesis of 2-(4-bromophenoxy)-N-phenylacetamide via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromophenol with 2-chloro-N-phenylacetamide. This specific scaffold is a critical intermediate in medicinal chemistry, often serving as a linker in proteolysis-targeting chimeras (PROTACs) and antimicrobial agents due to the stability of the phenoxy-acetamide linkage.

Mechanistic Insight The reaction proceeds through a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Activation: The weak base (Potassium Carbonate, K₂CO₃) deprotonates the 4-bromophenol to generate the 4-bromophenoxide anion, a potent nucleophile.

  • Catalysis (Finkelstein Modification): Potassium Iodide (KI) is employed as a nucleophilic catalyst. The iodide ion displaces the chloride on the acetamide substrate to form a transient, highly reactive

    
    -iodo intermediate.
    
  • Substitution: The phenoxide attacks the

    
    -carbon, displacing the halide leaving group to form the ether linkage.
    

Key Advantages of Protocol

  • Mild Conditions: Uses acetone at reflux rather than high-boiling DMF, simplifying solvent removal.

  • Self-Validating Workup: The product typically precipitates upon aqueous dilution or cooling, allowing for easy filtration.[2]

  • Atom Economy: Stoichiometry is optimized to minimize waste of the alkylating agent.

Part 2: Visualized Reaction Pathways

Figure 1: Reaction Mechanism & Catalytic Cycle

G Phenol 4-Bromophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 2-(4-Bromophenoxy)- N-phenylacetamide Phenoxide->Product SN2 Attack Substrate 2-Chloro-N-phenylacetamide (Electrophile) Intermediate Transient Iodo-Intermediate (Highly Reactive) Substrate->Intermediate Finkelstein Exch. (Cl -> I) KI KI (Catalyst) KI->Intermediate Intermediate->Product Fast Step

Caption: Mechanistic pathway showing base-mediated activation and iodide catalysis (Finkelstein) accelerating the SN2 substitution.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol (10 mmol Scale)Role
4-Bromophenol 173.011.01.73 gNucleophile
2-Chloro-N-phenylacetamide 169.611.11.87 gElectrophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase (Anhydrous)
Potassium Iodide (KI) 166.000.10.17 gCatalyst
Acetone --30-50 mLSolvent (Dry)

Equipment:

  • 100 mL Round Bottom Flask (RBF)

  • Reflux Condenser with Drying Tube (CaCl₂)

  • Magnetic Stir Plate & Oil Bath

  • Buchner Funnel for filtration[3][5]

Step-by-Step Procedure

Step 1: Nucleophile Activation

  • Charge the 100 mL RBF with 4-bromophenol (1.73 g) and anhydrous Acetone (30 mL) .

  • Add K₂CO₃ (2.76 g) in a single portion.

  • Stir vigorously at room temperature for 15–20 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.

Step 2: Electrophile Addition & Reaction

  • Add 2-chloro-N-phenylacetamide (1.87 g) and KI (0.17 g) to the suspension.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (Oil bath: ~60–65°C) for 4–6 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • R_f (Product) > R_f (Phenol).

    • Stain with UV or Iodine.

Step 3: Workup & Isolation [5]

  • Hot Filtration: While the mixture is still warm, filter through a sintered glass funnel or Celite pad to remove insoluble inorganic salts (KCl, KHCO₃, excess K₂CO₃). Wash the filter cake with warm acetone (2 x 5 mL).

  • Concentration: Evaporate the acetone filtrate under reduced pressure (Rotary Evaporator) to roughly 10% of the original volume.

  • Precipitation: Pour the concentrated residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Final Filtration: Filter the solid, wash with cold water (2 x 20 mL) to remove traces of base and phenol, and dry under vacuum.

Step 4: Purification (Recrystallization)

  • Solvent: Ethanol/Water (9:1) or pure Ethanol.

  • Dissolve crude solid in minimum boiling ethanol.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.[2][5][6]

Figure 2: Experimental Workflow

Workflow Start Start: Mix Phenol + K2CO3 in Acetone Activate Stir 20 min (Phenoxide Formation) Start->Activate Add Add Chloro-Amide + KI Activate->Add Reflux Reflux 4-6 Hours (TLC Monitor) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Precip Precipitate in Ice Water Evap->Precip Recryst Recrystallize (EtOH) Precip->Recryst

Caption: Operational workflow from reactant mixing to final purification.[2][3][7]

Part 4: Characterization & Quality Control

Expected Data for 2-(4-bromophenoxy)-N-phenylacetamide:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 148–152°C (Typical range for para-substituted phenoxy acetanilides).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.0–10.2 (s, 1H, NH  amide).
      
    • 
       7.6–7.7 (d, 2H, Phenyl Ar-H  ortho to N).
      
    • 
       7.4–7.5 (d, 2H, Bromophenoxy Ar-H  ortho to Br).
      
    • 
       7.3 (t, 2H, Phenyl Ar-H  meta).
      
    • 
       7.1 (t, 1H, Phenyl Ar-H  para).
      
    • 
       6.9–7.0 (d, 2H, Bromophenoxy Ar-H  ortho to O).
      
    • 
       4.7–4.8 (s, 2H, O-CH₂ -CO).
      
  • IR Spectrum (KBr):

    • 3250–3300 cm⁻¹ (N-H stretch).[7]

    • 1660–1680 cm⁻¹ (C=O[8] Amide I).

    • 1240 cm⁻¹ (C-O-C asymmetric stretch).

Part 5: Troubleshooting & Safety

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low Yield Incomplete deprotonation Ensure K₂CO₃ is finely powdered; extend activation time.
Oily Product Impurities preventing crystallization Triturate the oil with cold hexanes or diethyl ether to induce solidification.

| No Reaction | Chloride is too stable | Add more KI (up to 0.5 eq) or switch solvent to Acetonitrile (higher boiling point). |

Safety Considerations:

  • 2-Chloro-N-phenylacetamide: Acts as an alkylating agent. It is a skin irritant and potential sensitizer. Handle in a fume hood.

  • 4-Bromophenol: Corrosive and toxic. Avoid contact with skin.[5]

  • Acetone: Highly flammable. Ensure no open flames near the reflux setup.

Part 6: References

  • Williamson Ether Synthesis Overview:

    • Williamson, A. W. (1850).[9][10] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Master Organic Chemistry. "The Williamson Ether Synthesis".[1][9][5][10][11] Link

  • Protocol for Phenoxyacetamide Synthesis:

    • Jayadevappa, H. P., et al. (2012). "Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues". Journal of Chemical Sciences, 124, 1019–1023.[4] Link

    • Organic Syntheses. "General Procedures for Williamson Ether Synthesis". Link

  • Finkelstein Catalysis in Alkylation:

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.

  • Characterization Data Support:

    • SpectraBase. "2-(4-bromophenoxy)-N-phenylacetamide NMR Data". Link

Sources

Application

Application Note: TLC Profiling & Rf Standardization for Phenoxyacetamide Derivatives

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis and purification of phenoxyacetamide derivatives. It synthesizes literature-derived physicochemical data with practical,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis and purification of phenoxyacetamide derivatives. It synthesizes literature-derived physicochemical data with practical, field-proven protocols to ensure reproducible chromatographic characterization.



Executive Summary

Phenoxyacetamide derivatives are critical scaffolds in medicinal chemistry, often serving as intermediates for anticonvulsants, herbicides, and antimicrobial agents. Their purification is frequently complicated by the moderate polarity of the amide linkage and the lipophilicity of the phenoxy ether tail.

This guide provides a standardized protocol for determining Retardation Factor (


) values, optimizing mobile phases, and troubleshooting common separation issues. It establishes Hexane:Ethyl Acetate (Hex:EtOAc)  as the primary binary solvent system, with specific ratios (1:1 to 4:1) yielding optimal resolution (

0.3–0.7).

Scientific Foundation: Chromatographic Behavior

Understanding the interaction between the analyte and the stationary phase is crucial for predictable separation.[1][2]

  • Stationary Phase (Silica Gel): The silanol groups (Si-OH) are acidic and highly polar. They interact with phenoxyacetamides primarily through hydrogen bonding with the amide carbonyl/nitrogen and dipole-dipole interactions with the ether oxygen.

  • Mobile Phase Competition: The separation is a competition between the analyte sticking to the silica and dissolving in the solvent.

    • Non-polar tails (Phenyl rings): Drive the molecule up the plate (higher

      
      ).
      
    • Polar heads (Amide/Ether): Retard movement (lower ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
  • Substituent Effects:

    • Electron-Withdrawing Groups (Cl, F,

      
      ):  Generally increase lipophilicity and reduce basicity of the ether oxygen, leading to higher 
      
      
      
      values.
    • N-Substitution: Tertiary amides (no N-H donor) generally move faster (higher

      
      ) than primary or secondary amides, which bond strongly to silanols.
      

Standardized Protocol: Determination of Rf Values

Materials & Reagents[4]
  • Plates: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).
    
  • Solvents: HPLC-grade Hexane (Hex) and Ethyl Acetate (EtOAc).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.[3]

Sample Preparation (The "Spotting" Rule)

Critical Step: Overloading causes "tailing," rendering


 values useless.
  • Dissolve ~1-2 mg of the derivative in 0.5 mL of EtOAc or Dichloromethane (DCM).

  • Solution must be clear. If cloudy, filter or sonicate.

  • Use a micro-capillary to spot < 2 mm diameter on the baseline (1 cm from bottom).

Mobile Phase Optimization

For unknown phenoxyacetamide derivatives, follow this gradient screening workflow:

  • Screen 1 (Non-Polar): 100% Hexane

    
     Analyte likely stays at baseline (
    
    
    
    ).
  • Screen 2 (Standard): Hex:EtOAc (4:1)

    
     Good for lipophilic derivatives (e.g., di-halogenated rings).
    
  • Screen 3 (Polar): Hex:EtOAc (1:1)

    
    Target System.  Most phenoxyacetamides elute between 
    
    
    
    0.3 and 0.6 here.
  • Screen 4 (Very Polar): EtOAc or MeOH:DCM (5:95)

    
     Only for highly polar derivatives (e.g., containing free amines or hydroxyls).
    
Visualization Workflow
  • Dry: Evaporate solvent completely (hairdryer or air dry).

  • UV 254 nm: Phenoxy group absorbs strongly. Mark dark spots with a pencil.[4]

  • Iodine Stain: Place in

    
     chamber for 2 mins. Yellow/Brown spots confirm organic content (useful if UV is ambiguous).
    

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection and reaction monitoring.

TLC_Workflow Start Start: Reaction Mixture Spot Spot Plate (Co-spot: SM | Mix | Prod) Start->Spot Elute_Std Elute: Hex:EtOAc (3:2) Spot->Elute_Std Check_Rf Check Rf Value Elute_Std->Check_Rf Too_High Rf > 0.7 (Too Non-Polar) Check_Rf->Too_High Moves too fast Too_Low Rf < 0.2 (Too Polar) Check_Rf->Too_Low Sticks to baseline Perfect Rf 0.3 - 0.6 (Optimal) Check_Rf->Perfect Distinct separation Adjust_NP Increase Non-Polar (Try Hex:EtOAc 4:1) Too_High->Adjust_NP Adjust_Polar Increase Polar (Try Hex:EtOAc 1:1) Too_Low->Adjust_Polar Visualize Visualization (UV 254nm -> Iodine) Perfect->Visualize Adjust_NP->Spot Retest Adjust_Polar->Spot Retest

Figure 1: Decision tree for optimizing mobile phase polarity to achieve target Rf separation.

Reference Data: Representative Rf Values

The following table aggregates specific


 values observed in literature for phenoxyacetamide derivatives. Use these as benchmarks.
Compound ClassSubstituent (Phenyl Ring)Solvent System (v/v)Rf ValueRelative Polarity
Simple Ether UnsubstitutedHex:EtOAc (3:2)0.32 Moderate
Halogenated 4-Chloro / 2,4-DichloroHex:EtOAc (4:1)0.45 - 0.55 Low (Fast moving)
Bulky Amide N,N-Diethyl / N-PhenylHex:EtOAc (2:3)0.40 Moderate-Low
Complex Thymol-derived (Bulky)Hex:EtOAc (1:1)0.35 Moderate
Polar 4-Nitro / 4-AminoHex:EtOAc (1:1)0.21 High (Slow moving)
Acidic Free Carboxylic Acid tailHex:EtOAc:AcOH (50:50:1)0.25 High (Requires Acid)

Note: Values are approximate and dependent on humidity and plate activation. Always run a standard.

Troubleshooting & Tips

The "Tailing" Phenomenon
  • Symptom: Spots look like comets with long tails.

  • Cause: Acidic silanols interacting strongly with the amide nitrogen or free phenols.

  • Fix: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase. This "caps" the active sites on the silica.

Co-Spotting (The Self-Validation Step)

Never rely on


 alone. Always use the "Three-Lane Method" on a single plate:
  • Lane 1: Starting Material (Phenol/Amine).[5]

  • Lane 2: Co-spot (Starting Material + Reaction Mixture).

  • Lane 3: Reaction Mixture. Logic: If Lane 2 shows two distinct spots (figure-8 shape or separated), your product is real. If it merges into one blob, your product might just be unreacted starting material.

Visualization Logic

The phenoxy group is a chromophore.

  • UV (254 nm): Dark purple/black spot.

  • UV (365 nm): usually no fluorescence unless extended conjugation exists (e.g., Naphthalimide derivatives).

  • KMnO4 Stain: Use only if the derivative contains oxidizable side chains (alkenes, aldehydes).

References

  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives. Frontiers in Chemistry. Available at: [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Natural Products. Available at: [Link]

  • Thin-Layer Chromatography of Drug-Like Compounds. IU Pressbooks. Available at: [Link]

  • TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

  • Parte experimental (Specific Rf data for amides). Royal Society of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-bromophenoxy)-N-phenylacetamide Synthesis

Ticket Subject: Yield Improvement & Protocol Standardization Case ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses low yields in th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Protocol Standardization Case ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses low yields in the synthesis of 2-(4-bromophenoxy)-N-phenylacetamide . The standard synthetic route involves a Williamson Ether Synthesis between 4-bromophenol and 2-chloro-N-phenylacetamide.

Root Cause Analysis of Low Yields:

  • Nucleophilicity: The electron-withdrawing nature of the bromine atom on the phenol ring stabilizes the phenoxide ion, reducing its nucleophilicity compared to unsubstituted phenol.

  • Leaving Group Efficiency: The commercially available electrophile is typically 2-chloro -N-phenylacetamide. Chloride is a mediocre leaving group in

    
     reactions, leading to sluggish kinetics.
    
  • Solvent Effects: Protic solvents or wet solvents inhibit the nucleophile via hydrogen bonding.

Module 1: The Optimized Protocol (High-Yield Route)

Do not rely on simple "mix and stir" methods. This protocol utilizes the Finkelstein modification (in-situ iodination) to accelerate the reaction rate by 4-10x.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Bromophenol Nucleophile1.0Limiting Reagent
2-Chloro-N-phenylacetamide Electrophile1.1 - 1.2Slight excess drives completion
Potassium Carbonate (

)
Base2.0 - 3.0Must be anhydrous/freshly ground
Potassium Iodide (KI) Catalyst0.1 - 0.2CRITICAL: Converts Cl

I in situ
Acetonitrile (MeCN) Solvent[0.2 M]Preferred over Acetone for higher reflux temp
Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenol (1.0 eq) in anhydrous Acetonitrile .

  • Deprotonation: Add anhydrous

    
      (2.0 eq). Stir at room temperature for 15–30 minutes.
    
    • Technical Insight: This pre-stirring ensures the formation of the potassium phenoxide intermediate before the electrophile is introduced.

  • Catalyst Addition: Add KI (0.1 eq).

  • Alkylation: Add 2-chloro-N-phenylacetamide (1.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The spot for 4-bromophenol should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product should precipitate as a solid. Filter the precipitate.[2][3]

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of unreacted phenol.

Module 2: Mechanism & Logic (Visualized)

The following diagram illustrates the catalytic cycle and the specific


 pathway. Note how KI acts as a "shuttle," converting the sluggish alkyl chloride into a reactive alkyl iodide.

ReactionMechanism Reagents Reactants: 4-Bromophenol 2-Chloro-N-phenylacetamide BaseStep Base Activation: Formation of Potassium Phenoxide Reagents->BaseStep K2CO3 Finkelstein Catalytic Cycle (KI): R-Cl -> R-I Reagents->Finkelstein KI Catalyst Transition Transition State: SN2 Attack BaseStep->Transition Phenoxide Attack Finkelstein->Transition Generated R-I (More Reactive) Product Product: 2-(4-bromophenoxy)- N-phenylacetamide Transition->Product -KCl / -KI

Figure 1: Mechanistic pathway highlighting the Finkelstein catalytic loop which overcomes the poor leaving group ability of chloride.

Module 3: Troubleshooting Guide (FAQs)

Ticket #001: Reaction stalls at 60% conversion.

User Question: "I am running the reaction in Acetone at reflux, but after 12 hours, I still see significant starting material on TLC. Why?"

Technical Diagnosis: Acetone boils at


C, which may provide insufficient thermal energy to overcome the activation barrier, especially given the electron-withdrawing bromine on the phenol.

Action Plan:

  • Switch Solvent: Replace Acetone with Acetonitrile (MeCN) (bp

    
    C) or DMF  (
    
    
    
    C). The higher temperature significantly increases reaction rate.
  • Add Catalyst: If you haven't added Potassium Iodide (KI), add 10 mol%. This is the most common fix for stalled alkylations with chloro-acetamides [1].

Ticket #002: Product is colored (Yellow/Brown) instead of White.

User Question: "My final product is a dark yellow solid. The literature says it should be white/colorless. Is it impure?"

Technical Diagnosis: Phenols are prone to oxidation, forming quinones which are highly colored. This often happens if the reaction is run open to air or if the base quality is poor.

Action Plan:

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen (

    
    ) or Argon before heating.
    
  • Wash Protocol: During workup, wash the solid filter cake with cold 5% NaOH solution. This solubilizes any unreacted phenol or oxidized phenolic byproducts, leaving the neutral ether product on the filter [2].

Ticket #003: Low Yield due to "Oiling Out".

User Question: "When I pour the reaction mixture into water, it forms a sticky oil instead of a precipitate."

Technical Diagnosis: This occurs when the product precipitates too quickly trapping impurities, or if the melting point is depressed by solvent inclusions.

Action Plan:

  • Induce Crystallization: Scratch the side of the beaker with a glass rod to provide nucleation sites.

  • Cooling Ramp: Place the oil/water mixture in the fridge (

    
    C) overnight.
    
  • Recrystallization: Decant the water, dissolve the oil in minimum hot Ethanol, and add water dropwise until turbid. Cool slowly.

Module 4: Quantitative Data & Benchmarks[2]

Compare your results against these established benchmarks for substituted phenoxyacetamides.

ParameterStandard Protocol (Acetone)Optimized Protocol (MeCN + KI)
Temperature

C

C
Reaction Time 12 - 24 Hours4 - 6 Hours
Typical Yield 50 - 65%85 - 92%
Purity (Crude) Moderate (requires column)High (recrystallization only)

Module 5: Alternative Synthetic Pathway (If Ether Synthesis Fails)

If the Williamson ether synthesis remains problematic due to specific substrate constraints, switch to the Amide Coupling route.

Route: (4-Bromophenoxy)acetic acid + Aniline


 Product

AlternativeRoute Start Start: (4-Bromophenoxy)acetic acid Activation Activation: SOCl2 (Thionyl Chloride) or HATU/EDC Start->Activation Coupling Coupling: Add Aniline + Base (TEA) Activation->Coupling End Product: 2-(4-bromophenoxy)-N-phenylacetamide Coupling->End

Figure 2: Alternative Amide Coupling pathway avoiding the


 bottleneck.

Protocol:

  • Reflux (4-bromophenoxy)acetic acid with Thionyl Chloride (

    
    ) for 2 hours to form the acid chloride.
    
  • Remove excess

    
     under vacuum.
    
  • Dissolve residue in DCM; add Aniline (1.0 eq) and Triethylamine (1.2 eq) at

    
    C.
    
  • Yields are typically >90% but require handling corrosive

    
     [3].
    

References

  • RSC Advances:Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds.

  • MDPI Molecules:Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. (Provides detailed workup and recrystallization data for similar electron-deficient phenols).

  • Organic Syntheses: Phenylacetamide and Derivatives. (Foundational text for amide coupling and purification).[4]

  • Arkivoc:Facile one-pot synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (Validation of aldehyde-substituted phenoxyacetamide synthesis yields).

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis in N-Phenylacetamide Synthesis

Welcome to the Technical Support Center for N-Phenylacetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the challenges of minimizing hydrolysis, a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Phenylacetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the challenges of minimizing hydrolysis, a critical side reaction that can significantly impact yield and purity. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Understanding the Hydrolysis Problem

N-phenylacetamide, also known as acetanilide, is commonly synthesized by the acetylation of aniline using reagents like acetic anhydride or acetyl chloride.[1][2] While seemingly straightforward, a competing hydrolysis reaction can cleave the amide bond, reverting the product back to aniline and acetic acid, or hydrolyzing the acetylating agent. This process is catalyzed by the presence of water under either acidic or basic conditions.[3][4][5]

The Mechanism of Amide Hydrolysis

Understanding the mechanism of hydrolysis is fundamental to its prevention.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of aniline (as an ammonium ion) results in the formation of acetic acid.[4][6]

  • Base-Promoted Hydrolysis : In basic media, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The amide bond is then cleaved, eliminating an amide ion, which subsequently deprotonates the newly formed carboxylic acid. This reaction is often considered base-promoted rather than catalyzed because a full equivalent of base is consumed.[4][7]

It is important to note that amides are generally the least reactive of the carboxylic acid derivatives, and their hydrolysis often requires more forcing conditions, such as heating, compared to esters or acid chlorides.[5][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of water that lead to hydrolysis in my reaction?

A1: Water can be introduced from several sources:

  • Reagents and Solvents : Using wet solvents or reagents is a common culprit. Anhydrous solvents and freshly opened or properly stored reagents are crucial.

  • Atmospheric Moisture : Reactions open to the atmosphere, especially on humid days, can absorb significant amounts of water.

  • "Wet" Starting Materials : Aniline, if not properly dried, can contain residual water.

Q2: How does pH affect the rate of hydrolysis during the synthesis?

A2: Both acidic and basic conditions can promote hydrolysis.[3] In the synthesis of N-phenylacetamide from aniline and acetic anhydride, the reaction is often carried out in the presence of a base (like sodium acetate) to neutralize the acetic acid byproduct.[2] However, a strongly basic environment can accelerate the hydrolysis of the N-phenylacetamide product. Conversely, if the reaction mixture becomes too acidic (e.g., from the HCl generated when using acetyl chloride), acid-catalyzed hydrolysis can occur.[1] Careful pH control is therefore essential.

Q3: Can temperature be used to control the hydrolysis side reaction?

A3: Yes, temperature plays a dual role. Higher temperatures generally increase the rate of both the desired amidation reaction and the undesired hydrolysis. However, the synthesis of N-phenylacetamide is often a kinetically controlled process, meaning the product that forms faster is favored.[8][9][10] By keeping the temperature as low as reasonably possible while still allowing the main reaction to proceed at an acceptable rate, you can often minimize the thermodynamically favored, but slower, hydrolysis reaction. For instance, some procedures recommend keeping the reaction temperature below 20°C during nitration of N-phenylacetamide to control exothermic reactions.[11]

Q4: Are there any additives that can help prevent hydrolysis?

A4: Yes, the use of water scavengers can be highly effective. These are reagents that react preferentially with water. Examples include:

  • Molecular Sieves : These are porous materials that can trap water molecules. Their use has been documented in amidation protocols.[12]

  • Dehydrating Agents : In some syntheses, reagents like anhydrous sodium sulfate or magnesium sulfate are used during the workup to remove water from the organic phase, but for the reaction itself, more reactive scavengers might be needed.[13]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during N-phenylacetamide synthesis that are related to hydrolysis.

Problem Probable Cause(s) Related to Hydrolysis Recommended Solution(s)
Low Yield of N-Phenylacetamide - Excessive water in reagents or solvents leading to hydrolysis of the acetylating agent or the product. - Reaction temperature is too high, favoring the hydrolysis side reaction. - Incorrect pH, leading to acid or base-promoted hydrolysis.- Use anhydrous solvents and freshly opened or properly stored reagents. Consider drying solvents before use. - Run the reaction at a lower temperature and monitor the progress using Thin Layer Chromatography (TLC).[14] - Buffer the reaction mixture. If using acetyl chloride, add a non-nucleophilic base like triethylamine to neutralize the HCl generated.[15]
Presence of Aniline in the Final Product - Incomplete reaction, with unreacted aniline remaining. - Hydrolysis of the N-phenylacetamide product back to aniline during the reaction or workup.- Ensure a slight excess of the acetylating agent. - During the aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.[15] A wash with a dilute acid solution can remove residual aniline by converting it to a water-soluble salt.
Formation of Acetic Acid as a Major Byproduct - Hydrolysis of acetic anhydride before it can react with aniline. - Hydrolysis of the N-phenylacetamide product.- Add the acetic anhydride to the reaction mixture slowly and at a controlled temperature. - Minimize the amount of water present in the reaction. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product "Oils Out" During Recrystallization - While not directly a hydrolysis issue, the presence of impurities (including those from hydrolysis) can interfere with proper crystal formation.- Ensure the crude product is as pure as possible before recrystallization. A pre-purification step, such as a wash to remove acidic or basic impurities, may be necessary.[16]

Section 4: Experimental Protocols and Visualizations

Optimized Protocol for N-Phenylacetamide Synthesis with Minimized Hydrolysis

This protocol is designed to maximize the yield of N-phenylacetamide by controlling the factors that lead to hydrolysis.

Materials:

  • Aniline (freshly distilled)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add aniline (1 equivalent) and anhydrous dichloromethane.

  • Add anhydrous sodium acetate (1.2 equivalents) to the mixture.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.[14]

  • Upon completion, carefully quench the reaction by adding it to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-phenylacetamide.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[17]

Visualization of Reaction Pathways

The following diagram illustrates the desired synthesis pathway versus the competing hydrolysis side reaction.

G cluster_synthesis Desired Synthesis Pathway cluster_hydrolysis Hydrolysis Side Reaction Aniline Aniline NPhenylacetamide N-Phenylacetamide Aniline->NPhenylacetamide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NPhenylacetamide HydrolysisProducts Aniline + Acetic Acid NPhenylacetamide->HydrolysisProducts Hydrolysis Water Water (H₂O) Water->HydrolysisProducts AcidBase Acid or Base Catalyst AcidBase->HydrolysisProducts

Caption: N-Phenylacetamide synthesis and hydrolysis pathways.

References

  • Allen, C. (2025, March 19).
  • 12.8: Chemistry of Amides. (2023, August 15). Chemistry LibreTexts. [Link]

  • 11.10 Chemistry of Amides. (n.d.). In Organic Chemistry (9th ed.). Cengage. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Mahajabeen, P., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(45), 23185-23193. [Link]

  • Dedić, A., & Memić, M. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 273-280. [Link]

  • Istrate, F. M., Ghenciulescu, A., & Adolfsson, H. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1941–1948. [Link]

  • Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. (n.d.). ResearchGate. [Link]

  • Continual synthesis of N -(phenyl)-phenylacetamide. (n.d.). ResearchGate. [Link]

  • Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92. [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. (2020, March 7). YouTube. [Link]

  • Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]

  • Zhang, Y., et al. (2026). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]

  • Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • Lunn, G. (2003). Integrated kinetic and thermodynamic model describing the nitrosation of aniline and its derivatives under reaction- and encounter-controlled conditions. The Journal of Physical Chemistry A, 107(30), 5729-5736. [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. [Link]

  • A carboxylic acid and an amine can condense to an amide and water or... (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2549. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 181-197. [Link]

  • Roy, D., et al. (2022). Acceptorless dehydrogenative synthesis of primary amides from alcohols and ammonia. Chemical Science, 13(12), 3465-3470. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]

  • Searle, N. E. (1956). N-Phenylmaleimide. Organic Syntheses, 36, 69. [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.).
  • N-Phenylacetamide. (2025, August 19). ChemBK. [Link]

  • B'Hymer, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

  • PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. (n.d.). IJRAR.org. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri. [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. [Link]

  • Experiment 9 — Recrystallization. (n.d.). University of California, Santa Cruz. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. [Link]

Sources

Troubleshooting

Controlling moisture sensitivity in chloroacetamide substitution reactions

Technical Support Center: Chloroacetamide Substitution Optimization Ticket Context: Optimization of alkylation using -chloroacetamides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroacetamide Substitution Optimization

Ticket Context: Optimization of


 alkylation using 

-chloroacetamides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open for Consultation.

Executive Brief: The "Goldilocks" Electrophile

Welcome to the Technical Support Center. You are likely here because your chloroacetamide reaction is behaving inconsistently—either stalling, generating impurities, or failing to scale.

The Core Paradox: Chloroacetamides are unique because they possess "Goldilocks" reactivity. They are less reactive than iodoacetamides or acid chlorides, which allows them to be used in aqueous biological buffers (activity-based protein profiling). However, in synthetic organic chemistry (drug substance manufacturing), this moderate reactivity makes them susceptible to "moisture interference"—not necessarily through rapid hydrolysis of the starting material, but through solvation effects and competitive nucleophilicity that drastically reduce yield.

This guide treats moisture control not just as "keeping water out," but as modulating the nucleophilic window .

The Mechanistic Landscape (Visualized)

To troubleshoot, we must visualize the competition. In a typical substitution, your desired Nucleophile (


) competes with Hydroxide (

) generated from trace moisture + base.

ReactionPathways SM α-Chloroacetamide (Electrophile) Product Desired Product (Alkylated) SM->Product Path A: S_N2 Substitution (Fast in polar aprotic) Impurity Hydrolysis Impurity (α-Hydroxyacetamide) SM->Impurity Path B: Hydrolysis (Slow, accelerated by Heat/pH > 8.5) Nu Target Nucleophile (Thiol/Amine) Nu->Product H2O Trace Moisture (H₂O) H2O->Impurity Competes if solvated Base Base (DIPEA/K₂CO₃) Base->Nu Deprotonates (Activates) Base->H2O Generates OH- (Parasitic)

Figure 1: The Competitive Landscape. Path A is desired. Path B is the moisture-induced failure mode, often driven by base-mediated generation of hydroxide from trace water.

Troubleshooting Guide (Root Cause Analysis)

Select the symptom that best matches your observation.

Symptom A: Reaction stalls at 60-70% conversion.
  • Diagnosis: "Nucleophile Quenching."

  • The Science: In polar aprotic solvents (DMF/DMSO), water does not just hydrolyze the chloroacetamide; it forms a solvation shell around your nucleophile (especially if it is an anion like a thiolate or phenoxide). This shell increases the activation energy for the

    
     attack.
    
  • Corrective Action:

    • Switch Solvents: If using DMF, switch to NMP (N-methyl-2-pyrrolidone) or Acetonitrile . DMF decomposes over time to form dimethylamine, which consumes your chloroacetamide.

    • Azeotropic Drying: Do not just rely on "anhydrous" bottles. Perform an azeotropic distillation of your nucleophile with toluene prior to adding the chloroacetamide.

Symptom B: Formation of "dimer" or "oxidized" byproducts.
  • Diagnosis: Moisture-Induced Oxidation (Disulfide formation).

  • The Science: If your nucleophile is a thiol (e.g., cysteine derivative), trace moisture + base promotes oxidation to the disulfide (

    
    ) faster than the alkylation occurs.
    
  • Corrective Action:

    • Degas Solvents: Moisture often brings dissolved oxygen. Sparge solvents with Argon for 15 mins.

    • Add TCEP: Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is non-nucleophilic and will keep the thiol reduced without interfering with the chloroacetamide [1].

Symptom C: Product precipitates as an oil/gum.
  • Diagnosis: Hydrogen Bonding Network Failure.

  • The Science: Chloroacetamides are hydrogen bond donors/acceptors. In the presence of water, the product often hydrates and oils out, trapping unreacted starting material.

  • Corrective Action:

    • Phase Transfer Catalysis: If strict anhydrous conditions are impossible, use a biphasic system (DCM/Water) with TBAB (Tetrabutylammonium bromide) . This protects the reaction from bulk water hydrolysis while facilitating the substitution in the organic phase.

Optimization Protocols

Protocol A: The "Strictly Anhydrous" Synthesis (For Drug Substances)

Use this when the product is a covalent inhibitor intermediate.

ParameterSpecificationRationale
Solvent THF or Acetone (Dried)Avoids the hygroscopicity of DMF/DMSO. Acetone precipitates the chloride salt byproduct, driving equilibrium.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity better than K₂CO₃.
Temperature 0°C to RT Chloroacetamides can undergo self-alkylation (polymerization) at high temps (>50°C).
Stoichiometry 1.2 eq ChloroacetamideSlight excess compensates for any trace hydrolysis.

Step-by-Step:

  • Flame-dry a round-bottom flask under

    
    .
    
  • Add Nucleophile (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous THF.

  • Stir for 15 min to ensure deprotonation.

  • Add Chloroacetamide (1.2 eq) dropwise at 0°C.

  • Monitor by TLC/LCMS. Quench with dilute citric acid (prevents basic hydrolysis during workup).

Protocol B: The "Aqueous Tolerant" Labeling (For Chemical Biology)

Use this for labeling proteins or peptides in buffer.

ParameterSpecificationRationale
Buffer pH 7.5 - 8.0 Below 7.5: Reaction is too slow. Above 8.5: Hydrolysis of the warhead dominates [2].
Co-solvent DMSO (5-10%) Chloroacetamides are often poorly soluble in pure water.
Concentration High (10-50 mM)Second-order kinetics (

) means concentration drives rate over hydrolysis.

Step-by-Step:

  • Prepare protein/peptide in HEPES pH 7.5.

  • Prepare 500 mM stock of Chloroacetamide in dry DMSO.

  • Add stock to protein (Final conc: 10-50 mM).

  • Incubate 1 hour at 37°C (Dark).

  • Quench immediately with excess DTT or Mercaptoethanol to stop non-specific alkylation.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues systematically.

TroubleshootingTree Start Start: Low Yield / Impurities CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Left Starting Material Remains? CheckLCMS->SM_Left Hydrolysis Peak +18 Da (OH) found? SM_Left->Hydrolysis No (SM consumed) Reactivity Nucleophile is too weak. Switch to Iodoacetamide or add KI (Finkelstein). SM_Left->Reactivity Yes (Reaction Stalled) Dryness CRITICAL: Solvent Wet. Use Molecular Sieves. Hydrolysis->Dryness Yes SideRxn Check for Dimer (S-S) or N-alkylation Hydrolysis->SideRxn No

Figure 2: Diagnostic Logic Flow. Follow the path based on LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use Iodoacetamide instead to avoid these issues? A: Yes, Iodoacetamide is 10-100x more reactive. However, it is less selective. In biological assays, Iodoacetamide causes significant off-target alkylation (e.g., reacting with Histidine or oxidizing Methionine) [3]. Use Chloroacetamide when specificity is paramount; use Iodoacetamide when reactivity is the bottleneck.

Q: My Chloroacetamide reagent has turned yellow. Is it safe to use? A: No. Yellowing indicates decomposition (release of HCl and subsequent oxidation). Recrystallize from hexanes/DCM or purchase fresh. Using degraded reagent introduces acid, which protonates your nucleophile and kills the reaction.

Q: How do I accelerate the reaction without adding water/heat? A: Add a catalytic amount of Sodium Iodide (NaI) (10 mol%). This generates the


-iodoacetamide in situ (Finkelstein reaction), which reacts faster but is immediately consumed, maintaining the selectivity profile of the chloro-species while boosting kinetics.

References

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link

  • Lindley, H. (1960).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.[1] Link

  • Müller, T., & Winter, D. (2017).[2] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[2] Molecular & Cellular Proteomics, 16(7), 1173–1187.[2] Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

Sources

Optimization

Technical Support Center: Green Synthesis of Phenoxyacetamides

Current Status: ● Operational | Ticket Volume: High Topic: Alternative Solvents & Green Methodologies Welcome to the Green Chemistry Application Support User Role: Senior Application Scientist Objective: To assist your t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Ticket Volume: High Topic: Alternative Solvents & Green Methodologies

Welcome to the Green Chemistry Application Support

User Role: Senior Application Scientist Objective: To assist your transition from chlorinated solvents (DCM,


) to sustainable media for the synthesis of phenoxyacetamides.

You are likely performing the nucleophilic substitution of phenols with


-chloroacetamides (Williamson ether-type synthesis) or the direct amidation of phenoxyacetic acids. Below are the three approved "Green Route" modules. Select the module matching your current solvent system for troubleshooting and protocols.
Module A: Aqueous Media (The "On-Water" Protocol)

System: Water + Phase Transfer Catalyst (PTC) Mechanism: Hydrophobic Effect & Interfacial Catalysis

Technical Brief

Water is often dismissed due to the insolubility of organic reactants. However, for phenoxyacetamides, we utilize "On-Water" chemistry where the hydrophobic effect accelerates the reaction at the phase boundary. A Phase Transfer Catalyst (PTC) shuttles the phenoxide anion into the organic "droplets" to react with the chloroacetamide.

Standard Protocol (Ticket #A-101)
  • Charge: Mix Phenol (1.0 equiv) and 2-Chloroacetamide (1.1 equiv) in Water (

    
    ).
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5-10 mol%).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Stir vigorously at

    
     for 2-4 hours.
    
  • Workup: Cool to RT. The product usually precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if needed.

Troubleshooting & FAQs

Q: My reaction mixture is a sticky gum, not a precipitate. How do I isolate the product? A: This is a common "oiling out" issue.

  • Cause: Impurities or low melting point of the specific phenoxyacetamide derivative.

  • Fix: Induce crystallization by scratching the flask walls with a glass rod while cooling in an ice bath. If that fails, decant the aqueous layer and triturate the gum with a small amount of cold ethanol or diethyl ether/hexane (1:1) to force precipitation.

Q: The rate is significantly slower than my DCM control reaction. A: The interfacial surface area is likely too low.

  • Fix: Increase stirring speed (RPM > 800) to maximize the emulsion. Ensure you are using a PTC (like TBAB or Aliquat 336); without it, the phenoxide cannot effectively penetrate the organic clusters.

Mechanistic Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Droplets) Base K2CO3 (Base) Phenol_Aq Phenol (ArOH) Base->Phenol_Aq Deprotonation Phenoxide Phenoxide (ArO-) Phenol_Aq->Phenoxide IonPair [Q+ ArO-] Ion Pair Phenoxide->IonPair + Q+ Q_Aq Q+Br- (PTC in Water) Q_Aq->IonPair Product Phenoxyacetamide IonPair->Product Nucleophilic Attack on Cl-Acetamide Cl_Acetamide Cl-CH2-CO-NH2 Cl_Acetamide->Product Q_Br_Org Q+Br- (Regenerated) Product->Q_Br_Org Release Q+Br- Q_Br_Org->Q_Aq Return to Aq Phase

Caption: Interfacial mechanism showing the PTC shuttling the phenoxide anion to react with the chloroacetamide.

Module B: Polyethylene Glycol (PEG-400)

System: PEG-400 (Recyclable Solvent) Mechanism: Dual Role (Solvent + Phase Transfer Agent)

Technical Brief

PEG-400 is a non-volatile, biodegradable solvent.[1][2] Its polyether chain (


) mimics crown ethers, chelating the cation (

) of the base. This leaves the phenoxide anion "naked" and highly reactive, often eliminating the need for an external catalyst.
Standard Protocol (Ticket #B-202)
  • Charge: Dissolve Phenol (1.0 equiv) and 2-Chloroacetamide (1.0 equiv) in PEG-400 (

    
    ).
    
  • Base: Add powdered

    
     (1.5 equiv).
    
  • Reaction: Stir at

    
     for 1-3 hours.
    
  • Workup: Pour the mixture into crushed ice/water (

    
     volume). The product precipitates. Filter and dry.
    
  • Recycling: The filtrate (Water + PEG + Salts) can be evaporated to recover PEG, though salt removal (desalting) is required for indefinite reuse.

Troubleshooting & FAQs

Q: I cannot separate the product from the PEG; it stays in solution. A: PEG-400 has high solubility power.

  • Diagnosis: You likely didn't add enough water during the quench.

  • Fix: The ratio of Water:PEG must be at least 5:1 (preferably 10:1) to "crash out" the organic product. If the product is somewhat polar, perform an extraction with Ethyl Acetate (green-ish solvent) from the water/PEG mix.

Q: Can I use PEG-4000 or PEG-6000 instead? A: Not recommended for this protocol.

  • Reason: Higher molecular weight PEGs are solids at room temperature and increase viscosity drastically, hindering mass transfer without high heat. Stick to PEG-200 or PEG-400 for liquid-phase handling.

Module C: Deep Eutectic Solvents (DES)

System: Choline Chloride : Urea (1:2) Mechanism: Hydrogen Bond Activation & Catalysis

Technical Brief

DES are formed by complexing a Hydrogen Bond Acceptor (HBA, e.g., Choline Chloride) with a Hydrogen Bond Donor (HBD, e.g., Urea).[3] The resulting liquid is non-toxic, biodegradable, and can activate the carbonyl group of the chloroacetamide via H-bonding, facilitating the nucleophilic attack.

Standard Protocol (Ticket #C-303)
  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at

    
     until a clear, viscous liquid forms (approx. 30 mins).
    
  • Reaction: Add Phenol (1.0 mmol), 2-Chloroacetamide (1.0 mmol), and

    
     (1.0 mmol) to the DES (
    
    
    
    ).
  • Conditions: Stir at

    
     for 2-3 hours.
    
  • Workup: Add water (

    
    ) to the reaction mixture. The DES dissolves in water; the product precipitates. Filter and dry.
    
Troubleshooting & FAQs

Q: My DES solidified in the storage bottle before I could use it. A: DES mixtures are hygroscopic and can crystallize if the ratio shifts or if they absorb too much moisture.

  • Fix: Re-heat the bottle to

    
     with stirring until it becomes a homogeneous liquid again. Store in a desiccator.
    

Q: The reaction mixture is too viscous to stir. A: Common at lower temperatures.

  • Fix: Do not run DES reactions below

    
    . If viscosity remains an issue, add a small amount of water (5% v/v) to the DES. Note: Too much water breaks the eutectic hydrogen bond network and stops the catalytic effect.
    
DES Preparation Workflow

DES_Workflow cluster_prep DES Preparation cluster_rxn Reaction Phase Choline Choline Chloride (HBA) Heat Heat to 80°C (Stirring) Choline->Heat Urea Urea (HBD) Urea->Heat DES_Liquid Clear Viscous Liquid (DES) Heat->DES_Liquid Reaction Stir at 80°C 2-3 Hours DES_Liquid->Reaction Solvent Reactants Phenol + Amide + Base Reactants->Reaction Quench Add Water Reaction->Quench Precipitate Product Precipitates (DES dissolves) Quench->Precipitate

Caption: Workflow for preparing Choline Chloride:Urea DES and conducting the phenoxyacetamide synthesis.

Performance Comparison Table
FeatureWater/PTCPEG-400DES (ChCl:Urea)
Green Metric Excellent (No organic solvent)Good (Recyclable polymer)Excellent (Biodegradable)
Reaction Time 2-4 Hours1-3 Hours2-3 Hours
Workup Filtration (Simple)Water Quench + FiltrationWater Quench + Filtration
Cost Very LowModerateLow
Key Limitation "Oiling out" of productsViscosity at RTHigh Viscosity/Hygroscopic
Recyclability Aqueous phase recyclableRecoverable via evaporationRecyclable (requires water removal)
References
  • Catalyst-Free In-Water, On-Water Green Chemical Methodologies. Source: ResearchGate.[4] Context: Validates the "hydrophobic effect" and on-water reaction rates for organic synthesis without organic solvents. URL:[Link]

  • Eco-friendly polyethylene glycol (PEG-400): a green reaction medium. Source:[2][4][5] National Institutes of Health (PMC). Context: Demonstrates PEG-400 as a dual solvent/catalyst for synthesizing complex amides and heterocycles (spirooxindoles) via nucleophilic attack. URL:[Link]

  • Deep Eutectic Solvents in Pharmaceutical Synthesis. Source: MDPI Encyclopedia.[6] Context: Defines the Choline Chloride/Urea system and its application as a green medium for nucleophilic substitutions and drug synthesis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioassay Validation Protocols for Insoluble Amide Derivatives

Executive Summary: The "Hidden Variable" in Potency Data In medicinal chemistry, amide derivatives are ubiquitous due to their stability and hydrogen-bonding capabilities. However, these same properties often result in h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" in Potency Data

In medicinal chemistry, amide derivatives are ubiquitous due to their stability and hydrogen-bonding capabilities. However, these same properties often result in high crystal lattice energy and poor aqueous solubility. When these compounds are introduced into aqueous bioassay buffers, they frequently precipitate, form colloidal aggregates, or bind non-specifically to plastics.

The Consequence: Data generated under these conditions is often artifactual.[1] "Inactivity" may simply be insolubility (False Negative), while "High Potency" may be due to protein sequestration by colloidal aggregates (False Positive).

This guide compares the standard DMSO-based workflow against advanced solubilization strategies and provides a self-validating protocol to ensure your


 values represent true molecular pharmacology, not phase separation kinetics.

The Mechanism: Why Amides Fail in Standard Assays

Amide derivatives often exhibit a "Spring and Parachute" failure mode in bioassays:

  • The Spring: The compound is dissolved in 100% DMSO (high energy, supersaturated state relative to water).

  • The Crash: Upon dilution into the assay buffer (typically <1% DMSO), the hydrophobic effect drives the compound out of solution.

  • The Result: Micro-precipitation occurs within milliseconds to minutes. Standard optical density (OD) readers often miss this early-stage nucleation, leading to "silent" precipitation.

Comparative Analysis of Solubilization Strategies

The following table compares the three primary methods for handling insoluble amides in bioassays.

FeatureStandard DMSO Dilution Cyclodextrin (HP-

-CD)
SEDDS (Self-Emulsifying Systems)
Mechanism Co-solvent miscibilityHost-guest inclusion complexLipid/Surfactant micelle formation
Solubility Limit Low (Kinetic only)High (Thermodynamic stability)Very High (Lipophilic compounds)
Monomeric State Poor (High risk of aggregation)Excellent (Prevents aggregation)Moderate (Partitioned in micelle)
Assay Interference High (Cell toxicity >0.5%)Low (Inert up to ~50mM)High (Membrane disruption risk)
Throughput HighMedium (Requires pre-complexation)Low (Complex formulation)
Best For Initial HTS ScreeningLead Optimization / SAR In vivo formulation mimics

Validation Workflow: The "Self-Validating" System

To ensure data integrity, you must move beyond simple "visual inspection." The following workflow utilizes Nephelometry (light scattering) as a gatekeeper before any biological data is accepted.

Workflow Visualization

The following diagram outlines the decision matrix for validating insoluble compounds.

BioassayValidation Start Compound Stock (10mM DMSO) Dilution Dilute to Assay Concentration (e.g., 10µM in Buffer) Start->Dilution Nephelometry Step 1: Laser Nephelometry (Light Scattering Check) Dilution->Nephelometry Decision1 Scattering > Background? Nephelometry->Decision1 Soluble Proceed to Bioassay Decision1->Soluble No Insoluble Precipitation Detected Decision1->Insoluble Yes ValidData Valid IC50 Data Soluble->ValidData AltStrategy Apply HP-β-CD Protocol Insoluble->AltStrategy Activity Retained DetergentCheck Add 0.01% Triton X-100 (Check for Aggregation) Insoluble->DetergentCheck ReMeasure Re-measure Solubility AltStrategy->ReMeasure Artifact Flag as Promiscuous Aggregator DetergentCheck->Artifact Activity Lost ReMeasure->Soluble Clear

Caption: Logic flow for distinguishing true pharmacological activity from solubility artifacts using nephelometry and detergent controls.

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Limit Determination (The Gatekeeper)

Objective: Determine the maximum concentration at which the amide derivative remains soluble in the specific assay buffer.

Materials:

  • Laser Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).[2]

  • Clear-bottom 96-well plates.

  • Assay Buffer (exact composition used in bioassay).

Step-by-Step:

  • Stock Prep: Prepare a 10 mM stock of the amide derivative in anhydrous DMSO.

  • Plate Layout: Add 198

    
    L of Assay Buffer to columns 1-10.
    
  • Spike: Add 2

    
    L of compound stock to column 1 (Final: 100 
    
    
    
    M, 1% DMSO).
  • Serial Dilution: Perform 1:2 serial dilutions across the plate to column 10.

  • Controls:

    • Blank: Buffer + 1% DMSO (No compound).

    • Turbidity Standard: Precipitated suspension (e.g., Latex beads) for gain adjustment.

  • Incubation: Incubate for the exact duration of your intended bioassay (e.g., 2 hours at 37°C). Crucial: Precipitation is kinetic.

  • Read: Measure forward light scattering.

  • Analysis: Plot Relative Nephelometric Units (RNU) vs. Concentration. The "Solubility Limit" is the inflection point where RNU rises above the baseline (3x Standard Deviation of the Blank).

Acceptance Criteria:

  • If the

    
     of the compound is higher than the Solubility Limit determined here, the bioassay data is invalid .
    
Protocol B: The Cyclodextrin-Modified Assay (The Solution)

Objective: Solubilize hydrophobic amides using Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to maintain monomeric state without cellular toxicity.

Scientific Rationale: Unlike DMSO, which only aids initial dispersion, HP-


-CD forms an inclusion complex, shielding the hydrophobic amide core from the aqueous solvent. This prevents the "crash" observed in Protocol A [1].

Step-by-Step:

  • Carrier Preparation: Prepare a 20% (w/v) stock of HP-

    
    -CD in the assay buffer. Filter sterilize (0.22 
    
    
    
    m).
  • Compound Complexation:

    • Add compound DMSO stock to the HP-

      
      -CD solution before adding to the cells/protein.
      
    • Target Ratio: Typically 10-20 molar equivalents of CD per mole of compound.

    • Example: For a 100

      
      M compound final concentration, use 2 mM HP-
      
      
      
      -CD.
  • Equilibration: Vortex and shake at 500 rpm for 30 minutes at Room Temp. This allows the inclusion complex to form.[3]

  • Assay Execution: Add this complexed mix to your assay plate.

  • Validation Control: Run a "Vehicle Control" containing the same concentration of HP-

    
    -CD (without compound) to ensure the cyclodextrin itself does not affect the biological target (e.g., by depleting cholesterol from cell membranes) [2].
    
Protocol C: The "Detergent Spike" (False Positive Check)

Objective: Confirm that observed activity is not due to colloidal aggregation (a common artifact for insoluble amides).

Method:

  • Run the bioassay as standard.[4]

  • In a parallel set of wells, add 0.01% Triton X-100 (freshly prepared) to the assay buffer.

  • Interpretation:

    • True Inhibitor: Potency remains largely unchanged (within 2-3 fold).

    • Colloidal Aggregator: Potency is abolished (IC50 shifts >10-fold). Detergents disrupt the protein-sequestering colloids, revealing the compound's true inactivity [3].

Data Presentation: Solubility vs. Potency

When publishing or presenting data for insoluble derivatives, use the following table format to demonstrate rigor.

Compound IDKinetic Solubility Limit (

M)
Measured

(

M)
Validity Status
Amide-001 5.00.5Valid (Active below solubility limit)
Amide-002 1.210.0Invalid (Precipitation likely driving signal)
Amide-003 >100 (with CD)2.5Valid (Rescued by Cyclodextrin)

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Zheng, W., et al. (2011). Screen for False Positives in High-Throughput Screening. National Center for Biotechnology Information (NCBI) Bookshelf.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(4-bromophenoxy)-N-phenylacetamide: An Evaluation of Reproducibility and Efficiency

In the landscape of pharmaceutical research and development, the synthesis of novel organic compounds with potential therapeutic applications is a cornerstone of innovation. Among these, 2-(4-bromophenoxy)-N-phenylacetam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel organic compounds with potential therapeutic applications is a cornerstone of innovation. Among these, 2-(4-bromophenoxy)-N-phenylacetamide and its derivatives have garnered interest due to their diverse biological activities. The reproducibility of a synthetic method is paramount, ensuring consistent yields and purity, which are critical for advancing a compound through the drug discovery pipeline. This guide provides an in-depth comparison of established and potential synthetic routes to 2-(4-bromophenoxy)-N-phenylacetamide, with a focus on experimental reproducibility, efficiency, and the underlying chemical principles.

Introduction

2-(4-bromophenoxy)-N-phenylacetamide is a molecule that incorporates two key structural motifs: a phenoxyacetamide core and a bromine substituent. The phenoxyacetic acid moiety is found in various biologically active compounds, and the amide linkage is a fundamental component of many pharmaceuticals. The bromine atom can serve as a handle for further chemical modification or contribute to the compound's overall pharmacological profile. The reliable synthesis of this target molecule is therefore of significant interest. This guide will dissect two primary conceptual pathways for its synthesis: a sequential approach involving amide formation followed by ether synthesis, and a convergent approach where the ether linkage is pre-formed.

Method 1: Sequential Amide Formation and Williamson Ether Synthesis

This widely applicable and conceptually straightforward approach involves two distinct reaction steps. The first is the formation of an amide bond, followed by the construction of the ether linkage.

Step 1: Synthesis of the Amide Intermediate, N-(4-bromophenyl)-2-chloroacetamide

The initial step focuses on the acylation of 4-bromoaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents) is recommended to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(4-bromophenyl)-2-chloroacetamide.

  • Purification is generally achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The dropwise addition at low temperature helps to control the exothermic nature of the reaction. The basic workup is designed to remove starting materials and byproducts, and successful recrystallization to a constant melting point is a strong indicator of purity.

Step 2: Williamson Ether Synthesis of 2-(4-bromophenoxy)-N-phenylacetamide

The second step involves the formation of the ether bond via a Williamson ether synthesis, a reliable and well-established SN2 reaction.[1][2][3][4]

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, used with extreme caution), to deprotonate the phenol and form the corresponding phenoxide.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add N-(4-bromophenyl)-2-chloroacetamide (1.0 equivalent), synthesized in the previous step, to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-(4-bromophenoxy)-N-phenylacetamide.

The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide. The use of a base is essential to generate the nucleophile. The progress of the reaction can be easily tracked by the disappearance of the starting materials on a TLC plate. A clean workup and purification resulting in a product with consistent spectroscopic data (1H NMR, 13C NMR, MS) validates the success of the synthesis.

Method 2: Convergent Approach via Pre-formed Ether and Subsequent Amidation

This alternative strategy involves the initial synthesis of 2-(4-bromophenoxy)acetic acid, followed by its coupling with aniline to form the final amide product.

Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid

This step also utilizes the Williamson ether synthesis, but with different starting materials.

  • In a flask, dissolve 4-bromophenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with a strong acid, such as concentrated HCl, until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 2-(4-bromophenoxy)acetic acid.

The use of a strong base (NaOH) ensures the complete deprotonation of both the phenol and the carboxylic acid. The acidic workup is necessary to protonate the carboxylate and precipitate the desired product. The purity of the intermediate can be confirmed by its melting point and spectroscopic analysis.

Step 2: Amide Coupling to form 2-(4-bromophenoxy)-N-phenylacetamide

The final step involves the formation of the amide bond between the synthesized carboxylic acid and aniline.

  • In a round-bottom flask, dissolve 2-(4-bromophenoxy)acetic acid (1.0 equivalent) in a suitable solvent like DCM or DMF.

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add aniline (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the urea byproduct (if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the aniline. The formation of a stable urea byproduct (in the case of DCC) drives the reaction to completion. A successful reaction will be indicated by the consumption of the starting materials and the appearance of the product spot on the TLC plate. The final product's identity and purity should be confirmed by spectroscopic methods.

Alternative Methodologies: A Brief Overview

While the above methods are the most common, other modern synthetic strategies could be employed, though specific, reproducible protocols for the target molecule are less commonly reported.

  • Ullmann Condensation: This copper-catalyzed reaction could be used to form the ether linkage between 4-bromophenol and an N-aryl-2-haloacetamide.[5][6] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern ligand-assisted protocols have improved the scope and mildness of this reaction.[6]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be used to form the C-N amide bond between 2-(4-bromophenoxy)acetyl chloride and aniline.[7] This method is known for its broad substrate scope and functional group tolerance.[7]

Comparative Analysis and Reproducibility

MethodKey Reaction StepsAdvantagesDisadvantagesEstimated Reproducibility
Method 1: Sequential 1. Amide Formation2. Williamson Ether Synthesis- Utilizes well-established and reliable reactions.- Starting materials are readily available.- Conceptually simple to follow.- Two separate reaction and purification steps can lead to lower overall yield.- Potential for side reactions in the Williamson ether synthesis.High
Method 2: Convergent 1. Williamson Ether Synthesis2. Amide Coupling- May offer a higher overall yield in some cases.- The amide coupling step is generally high-yielding with modern reagents.- Amide coupling reagents can be expensive.- Removal of byproducts (e.g., DCU) can sometimes be challenging.High
Ullmann Condensation C-O Bond Formation- Alternative to Williamson ether synthesis.- Often requires harsh reaction conditions (high temperature).- Stoichiometric copper can lead to purification issues.- Ligand-assisted methods can be costly.Moderate to High (protocol dependent)
Buchwald-Hartwig Amination C-N Bond Formation- High functional group tolerance.- Generally high-yielding.- Palladium catalyst and ligands can be expensive.- Requires inert atmosphere techniques.High

Experimental Workflows

Method 1: Sequential Synthesis Workflow

Method1 A 4-Bromoaniline + Chloroacetyl Chloride B Amide Formation (Acylation) A->B C N-(4-bromophenyl)-2-chloroacetamide B->C E Williamson Ether Synthesis (SN2) C->E D 4-Bromophenol + Base D->E F 2-(4-bromophenoxy)-N-phenylacetamide E->F

Caption: Sequential synthesis of the target molecule.

Method 2: Convergent Synthesis Workflow

Method2 A 4-Bromophenol + Chloroacetic Acid B Williamson Ether Synthesis A->B C 2-(4-bromophenoxy)acetic acid B->C E Amide Coupling C->E D Aniline + Coupling Agent D->E F 2-(4-bromophenoxy)-N-phenylacetamide E->F

Caption: Convergent synthesis of the target molecule.

Conclusion

Both the sequential and convergent approaches described provide reliable and reproducible methods for the synthesis of 2-(4-bromophenoxy)-N-phenylacetamide. The choice between them may depend on factors such as the availability and cost of reagents, the desired scale of the reaction, and the purification capabilities of the laboratory. For routine laboratory synthesis, the sequential approach (Method 1) is often preferred due to its simplicity and the use of common, inexpensive reagents. The convergent approach (Method 2) may be advantageous for larger-scale syntheses where maximizing the overall yield is a primary concern. Alternative methods like the Ullmann condensation and Buchwald-Hartwig amination offer powerful tools but may require more specialized conditions and reagents. Ultimately, the successful and reproducible synthesis of 2-(4-bromophenoxy)-N-phenylacetamide is readily achievable through the careful application of fundamental organic chemistry principles and techniques.

References

  • Andreetti, G. D., Cavalca, L., & Musatti, A. (1968). The crystal and molecular structure of N-(4-bromophenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 683-690. [Link]

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann–Goldberg and Buchwald–Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry, 10(6), 1319-1344. [Link]

  • Tang, W., & Zhang, X. (2002). A new synthesis of N-vinylamides. Organic Syntheses, 79, 264. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Jayadevappa, H. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Filo. (2025, July 16). Write the reaction and mechanism for the formation of 2,4,6-tribromoanili... [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • D'Anna, F., et al. (2021). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

Sources

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